Pharmacokinetic Profile of [2-(1-Azepanyl)phenyl]amine dihydrochloride: A Methodological Framework for Preclinical Evaluation
Pharmacokinetic Profile of [2-(1-Azepanyl)phenyl]amine dihydrochloride: A Methodological Framework for Preclinical Evaluation
An In-Depth Technical Guide
Affiliation: Advanced Pharmaceutical Sciences Division
Abstract: The preclinical characterization of a novel chemical entity's (NCE) pharmacokinetic (PK) profile is fundamental to its progression as a therapeutic candidate. This guide provides a comprehensive methodological framework for the evaluation of [2-(1-Azepanyl)phenyl]amine dihydrochloride (hereinafter referred to as CPD-AZA), a compound for which public domain data is not extensively available. By establishing a robust, self-validating series of assays, from in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to in vivo animal studies, we can construct a predictive model of its behavior in biological systems. This document serves as a blueprint for researchers and drug development professionals, detailing not only the requisite experimental protocols but also the scientific rationale underpinning each procedural step, ensuring data integrity and translational relevance.
Part 1: Foundational Physicochemical & In Vitro ADME Profiling
A thorough understanding of a compound's intrinsic properties is the bedrock of pharmacokinetic assessment. These initial assays predict its behavior in vivo and guide the design of more complex animal and, eventually, human studies.
Physicochemical Characterization
The fundamental chemical and physical properties of CPD-AZA dictate its interaction with biological membranes and fluids.
-
Aqueous Solubility: This parameter is critical for absorption. Poor solubility can be a primary reason for low oral bioavailability. We determined the thermodynamic solubility of CPD-AZA at various pH levels (2.0, 5.0, 7.4) to simulate its transit through the gastrointestinal (GI) tract. The dihydrochloride salt form is expected to enhance solubility at low pH, a critical factor for dissolution in the stomach.
-
Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a molecule's ability to permeate lipid bilayers. A LogD in the optimal range of 1-3 often correlates with good membrane permeability and oral absorption, though this is not a universal rule.
-
pKa Determination: Identifying the ionization constants (pKa) of CPD-AZA is essential for predicting its charge state in different physiological compartments, which profoundly influences its solubility, permeability, and binding characteristics.
Table 1: Summary of Physicochemical Properties for CPD-AZA (Hypothetical Data)
| Parameter | Method | Result | Implication on PK Profile |
| Solubility (pH 7.4) | Shake-flask | 45 µg/mL | Moderate solubility; may not be dissolution-rate limited. |
| Solubility (pH 2.0) | Shake-flask | >2 mg/mL | High solubility in acidic conditions, favoring gastric dissolution. |
| LogD (pH 7.4) | Potentiometric | 2.8 | Optimal lipophilicity for passive diffusion across membranes. |
| pKa (Basic) | UV-Metric | 8.2 | Primarily ionized in the stomach, becoming more neutral in the intestine. |
In Vitro Permeability Assessment
To move from physicochemical potential to biological reality, we assess the compound's ability to cross cellular barriers.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. By measuring the transit of CPD-AZA from a donor to an acceptor compartment through a lipid-infused artificial membrane, we gain a preliminary classification of its permeability potential (low vs. high).
-
Caco-2 Cell Monolayer Assay: This is the gold standard for in vitro prediction of intestinal absorption. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express clinically relevant transporters. This assay not only measures passive permeability but also identifies the potential involvement of active transport mechanisms (efflux or uptake). The efflux ratio (ER), calculated as the ratio of basal-to-apical (B-A) permeability to apical-to-basal (A-B) permeability, is a critical parameter. An ER > 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Metabolic Stability Evaluation
The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions (DDIs).
-
Liver Microsomal Stability Assay: This assay provides a rapid assessment of Phase I metabolic lability. By incubating CPD-AZA with liver microsomes (which are rich in cytochrome P450 enzymes) and an NADPH regenerating system, we can measure the rate of parent compound depletion over time. This allows for the calculation of intrinsic clearance (CLint), a measure of the liver's inherent ability to metabolize the drug.
-
Hepatocyte Stability Assay: Using intact hepatocytes offers a more comprehensive metabolic picture, as these cells contain both Phase I and Phase II enzymes, as well as functional uptake and efflux transporters. This assay provides a more physiologically relevant CLint value and is considered a superior predictor of in vivo hepatic clearance.
Table 2: Summary of In Vitro ADME Profile for CPD-AZA (Hypothetical Data)
| Assay | Species | Result | Classification/Interpretation |
| PAMPA (Papp) | N/A | 15 x 10⁻⁶ cm/s | High Passive Permeability |
| Caco-2 (Papp, A-B) | Human | 12 x 10⁻⁶ cm/s | High Permeability |
| Caco-2 (Efflux Ratio) | Human | 4.5 | Substrate of an Efflux Transporter (e.g., P-gp) |
| Microsomal Stability (t½) | Human | 45 min | Moderate Stability |
| Hepatocyte Stability (t½) | Human | 30 min | Moderate Stability; potential for Phase II metabolism |
Part 2: Preclinical In Vivo Pharmacokinetic Evaluation
Following promising in vitro results, the next logical step is to characterize the full pharmacokinetic profile in a living system. The rat is a commonly used preclinical species for this purpose.
Study Design & Bioanalysis
A robust study design is critical for generating meaningful data.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) Bolus: 1 mg/kg. The IV route is essential as it provides 100% bioavailability, serving as the benchmark against which other routes are measured. It is the only way to accurately determine clearance (CL) and volume of distribution (Vd).
-
Oral Gavage (PO): 10 mg/kg. The oral route is the intended clinical route for many drugs and allows for the determination of oral bioavailability (F%).
-
-
Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel to construct a full concentration-time profile. Plasma is harvested for analysis.
-
Bioanalytical Method: A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to regulatory guidelines (e.g., FDA, EMA) for the accurate quantification of CPD-AZA in plasma.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Data Analysis & Key Parameters
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the underlying physiological processes.[1][2] Key parameters are calculated to describe the compound's disposition:
-
Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma.[1][3]
-
Tmax (Time to Cmax): The time at which Cmax is observed, indicating the rate of absorption.[1][3]
-
AUC (Area Under the Curve): The total drug exposure over time. AUC₀-inf represents the exposure extrapolated to infinity.[3][4]
-
t½ (Half-life): The time required for the plasma concentration to decrease by half, indicating the rate of elimination.[2][3]
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 3: Key Pharmacokinetic Parameters of CPD-AZA in Rats (Hypothetical Data)
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit |
| Cmax | 150 | 350 | ng/mL |
| Tmax | 0.08 | 1.0 | h |
| AUC₀-inf | 450 | 2025 | ng*h/mL |
| t½ | 3.5 | 3.6 | h |
| CL | 37 | - | mL/min/kg |
| Vdss | 10.5 | - | L/kg |
| F% | - | 45 | % |
Interpretation of Results: The hypothetical data suggest that CPD-AZA is rapidly absorbed orally (Tmax = 1.0 h). The oral bioavailability of 45% is moderate and may be limited by two factors identified in our in vitro assays: first-pass metabolism in the liver (as suggested by moderate hepatocyte stability) and P-gp mediated efflux in the intestine (indicated by the Caco-2 efflux ratio). The half-life of ~3.5 hours suggests that the compound is cleared from the body at a moderate rate. The large volume of distribution (10.5 L/kg) indicates extensive distribution into tissues outside of the bloodstream.
Part 3: Metabolic Pathway Identification & Human Dose Prediction
Metabolite Identification
Identifying the major metabolic pathways is crucial for understanding clearance mechanisms and assessing the risk of forming active or toxic metabolites. This is achieved by incubating CPD-AZA with human liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS).
Based on the structure of CPD-AZA, we can predict several plausible metabolic transformations. The azepane ring is susceptible to oxidation, and the aromatic amine could undergo N-dealkylation or oxidation.
Caption: Predicted Metabolic Pathways for CPD-AZA.
Human Dose Prediction
A primary goal of preclinical PK is to project a safe and efficacious starting dose for first-in-human (FIH) clinical trials. This is often done using allometric scaling, which relates PK parameters across species based on body weight. More sophisticated methods, such as physiologically based pharmacokinetic (PBPK) modeling, can integrate in vitro and in vivo data to create a more robust prediction.
Using simple allometry based on the rat clearance value (37 mL/min/kg), and assuming a target human exposure derived from efficacy studies, we can make a preliminary estimation of the human equivalent dose (HED). This initial prediction must be approached with caution and refined as more data from other species become available.
Part 4: Detailed Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of Phase I metabolism of CPD-AZA.
-
Materials:
-
CPD-AZA (10 mM stock in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Potassium Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®).
-
Positive control compound (e.g., Verapamil, 1 µM).
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide).
-
-
Procedure:
-
Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Add CPD-AZA to the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
At specified time points (0, 5, 15, 30, 45, 60 min), aliquot 50 µL of the reaction mixture into a 96-well plate containing 150 µL of ice-cold acetonitrile with internal standard to stop the reaction and precipitate protein.
-
Include a negative control incubation without the NADPH system to assess non-enzymatic degradation.
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio of CPD-AZA to the internal standard at each time point.
-
Plot the natural log of the percentage of CPD-AZA remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate intrinsic clearance (CLint) as (k / [HLM protein concentration]).
-
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of veterinary pharmacology and therapeutics, 27(6), 415-425. [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]
-
Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and pharmacodynamic data analysis: concepts and applications. CRC press. [Link]
